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Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive immunoassay used to

quantify the frequency of cytokine-secreting cells at the single-cell level.[1] This technique is

particularly valuable for monitoring antigen-specific T-cell responses, making it a cornerstone in

immunology, vaccine development, and cancer immunotherapy research. This document

provides a detailed protocol for utilizing the OVA (55-62) peptide, a well-characterized cytotoxic

T-lymphocyte (CTL) epitope, to detect and quantify interferon-gamma (IFN-γ) producing cells.

The OVA (55-62) peptide, with the sequence KVVRFDKL, is a fragment of the chicken

ovalbumin protein.[2] It is a known mouse MHC class I H-2Kb restricted epitope, capable of

stimulating specific CD8+ T-cells.[3][4] When splenocytes or other immune cells from an OVA-

immunized animal are exposed to this peptide, antigen-specific CD8+ T-cells are activated and

secrete cytokines, primarily IFN-γ, which is a key indicator of a Th1-type cellular immune

response.[2][5]

Principle of the Assay
The ELISpot assay functions as a sandwich immunoassay performed in a 96-well plate with a

membrane bottom (typically PVDF) that allows for optimal antibody binding.[6] The membrane

is first coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).[6]

Immune cells, such as splenocytes, are then plated in the presence of the OVA (55-62)
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peptide.[2] Activated T-cells secrete IFN-γ, which is immediately captured by the antibodies on

the membrane in the vicinity of the secreting cell.[6]

After an incubation period, the cells are washed away. A biotinylated detection antibody, also

specific for the cytokine, is added and binds to the captured cytokine.[1] This is followed by the

addition of a streptavidin-enzyme conjugate (e.g., streptavidin-peroxidase).[2] Finally, a

substrate is added that precipitates upon enzymatic action, forming a visible, colored spot on

the membrane.[1] Each spot represents a single cytokine-secreting cell, allowing for precise

quantification of the antigen-specific response.[7]

Data Presentation
Table 1: Reagent and Peptide Concentrations

Reagent
Stock
Concentration

Working
Concentration

Solvent/Diluent

OVA (55-62) Peptide 1 mg/mL 1-10 µg/mL[2]

DMSO (for stock),

Culture Medium (for

working)[8]

Anti-IFN-γ Capture

Antibody
1 mg/mL 15 µg/mL[2] Sterile PBS

Biotinylated Anti-IFN-γ

Detection Antibody
0.5 mg/mL 1 µg/mL[2]

PBS with 0.5% BSA or

FCS[7]

Streptavidin-

Peroxidase
1 mg/mL 1:500 - 1:1000 dilution

PBS with 0.5% BSA or

FCS

Phytohemagglutinin

(PHA)
1 mg/mL 5-10 µg/mL[7] Culture Medium

Table 2: Cell Plating and Incubation Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11029881/
https://www.merckmillipore.com/INTL/en/life-science-research/cell-culture-systems/cell-growth/multiscreen/the-standard-ELISpot-assay-steps/ueub.qB.meIAAAFPDwlFgZQu,nav
https://www.mabtech.com/knowledge-hub/step-step-guide-elispot
https://pmc.ncbi.nlm.nih.gov/articles/PMC11029881/
https://www.mabtech.com/knowledge-hub/step-step-guide-elispot
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11029881/
https://www.stemcell.com/stimulation-of-antigen-specific-tcells-using-peptide-pools.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11029881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11029881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommendation Notes

Cell Type
Mouse Splenocytes or Human

PBMCs[2]

Let cryopreserved cells rest for

at least 1 hour after thawing.

Cell Density per Well 1 x 10⁵ to 4 x 10⁵ cells[2]

Do not exceed 3 x 10⁵

cells/well to avoid

overcrowding.[7]

Total Volume per Well 200 µL
100 µL cell suspension + 100

µL stimulus.

Stimulation Incubation 18-24 hours[7]

At 37°C, 5% CO₂, 95%

humidity. Do not disturb plates.

[7]

Detection Antibody Incubation 2-4 hours

At room temperature or 37°C

as per manufacturer's

instructions.[7]

Streptavidin-Enzyme

Incubation
1 hour At room temperature.

Substrate Development 5-20 minutes
Monitor closely to avoid

overdevelopment.

Experimental Protocol
Materials Required

OVA (55-62) Peptide

Mouse IFN-γ ELISpot Kit (contains capture Ab, detection Ab, streptavidin-enzyme conjugate,

substrate)

96-well PVDF membrane plates

Sterile PBS

Culture Medium (e.g., RPMI-1640 with 10% FCS, L-glutamine, and Penicillin/Streptomycin)
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35% Ethanol in sterile water

Blocking Buffer (Culture medium or PBS + 1% BSA)

Wash Buffer (PBS + 0.05% Tween 20)

Reagent reservoirs, multichannel pipettes, and sterile tips

Humidified 37°C, 5% CO₂ incubator

ELISpot plate reader or dissection microscope

Day 1: Plate Coating
Activate Plate Membrane: Add 15-20 µL of 35% ethanol to each well. Incubate for a

maximum of 1 minute.[7][9]

Wash: Empty the wells and wash 3 times with 200 µL/well of sterile PBS.[7]

Coat with Capture Antibody: Dilute the anti-IFN-γ capture antibody to its final concentration

(e.g., 15 µg/mL) in sterile PBS. Add 100 µL of the diluted antibody to each well.[2][9]

Incubate: Seal the plate and incubate overnight at 4°C.[7]

Day 2: Cell Stimulation
Prepare Peptide and Controls:

Reconstitute the lyophilized OVA (55-62) peptide in DMSO to create a 1 mg/mL stock

solution.[8]

Further dilute the peptide stock in complete culture medium to a 2X working concentration

(e.g., 2-20 µg/mL).

Prepare a 2X working solution of the positive control (e.g., PHA at 10-20 µg/mL).

Prepare a negative control of culture medium only.

Prepare Plate:
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Empty the capture antibody solution from the plate.

Wash the plate 3 times with 200 µL/well of sterile PBS.

Block: Add 200 µL/well of blocking buffer (e.g., culture medium with 10% FCS). Incubate

for at least 1 hour at 37°C.[10]

Prepare Cells:

Prepare a single-cell suspension of splenocytes from immunized mice.

Count viable cells and resuspend in complete culture medium to a final concentration of 2-

8 x 10⁶ cells/mL.

Plate Cells and Stimuli:

Remove the blocking buffer from the plate.

Add 100 µL of the appropriate stimulus to each well (in triplicate):

OVA (55-62) peptide (2X)

Positive Control (2X)

Negative Control (Medium only)

Add 100 µL of the cell suspension (containing 2-8 x 10⁵ cells) to each well.

Incubate: Cover the plate and incubate for 18-24 hours in a humidified 37°C, 5% CO₂

incubator. Ensure the plate is on a level surface and remains undisturbed.[7]

Day 3: Detection and Development
Wash Cells: Empty the plate and wash 5 times with 200 µL/well of Wash Buffer (PBS +

0.05% Tween 20) to remove cells.[1]

Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody to its working

concentration (e.g., 1 µg/mL) in PBS with 0.5% BSA. Add 100 µL to each well.[2]
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Incubate: Seal the plate and incubate for 2-4 hours at room temperature.[2]

Wash: Empty the plate and wash 5 times with Wash Buffer.

Add Streptavidin-Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in PBS with

0.5% BSA. Add 100 µL to each well.

Incubate: Incubate for 1 hour at room temperature.

Final Wash: Empty the plate and wash 5 times with Wash Buffer, followed by 2 washes with

PBS only to remove any residual Tween 20.

Develop Spots: Prepare the substrate according to the manufacturer's instructions. Add 100

µL to each well. Monitor spot development closely (typically 5-20 minutes).

Stop Reaction: Stop the development by washing the plate thoroughly with distilled water.[2]

Dry and Read: Allow the plate to dry completely in the dark. Count the spots using an

automated ELISpot reader or manually under a dissection microscope. Report results as

Spot Forming Cells (SFC) per 10⁶ cells.[7]

Visualizations
Experimental Workflow Diagram
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Day 1: Plate Preparation

Day 2: Cell Stimulation

Day 3: Detection & Analysis

Activate PVDF Plate
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Wash Plate (PBS)
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Wash & Block Plate
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Detection Ab

Add Streptavidin-Enzyme
Conjugate
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Caption: Workflow for the OVA (55-62) peptide ELISpot assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15600183?utm_src=pdf-body-img
https://www.benchchem.com/product/b15600183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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